

Physical and chemical properties of Kuraridin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kuraridin	
Cat. No.:	B1243758	Get Quote

Kuraridin: A Comprehensive Technical Guide Introduction

Kuraridin is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Kuraridin**, its biological effects with a focus on relevant signaling pathways, and detailed experimental protocols for its extraction and activity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Kuraridin is a complex molecule with a distinct chemical structure that contributes to its biological activity. It is classified as a prenylated chalcone, a subclass of flavonoids.

Table 1: Physical and Chemical Properties of Kuraridin

Property	Value	Source(s)
IUPAC Name	(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one	[1]
CAS Number	34981-25-4	[1]
Molecular Formula	C26H30O6	[1]
Molecular Weight	438.5 g/mol	[1]
Appearance	Orange oil or crystalline solid	[2]
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.	
Stability	Stable under normal storage conditions. May degrade under extreme pH or temperature.	
Reactivity	The presence of hydroxyl groups makes it susceptible to oxidation and other chemical modifications.	
Melting Point	Not clearly defined; exists as an oil or crystalline solid.	_
Boiling Point	Not determined; likely to decompose at high temperatures.	_

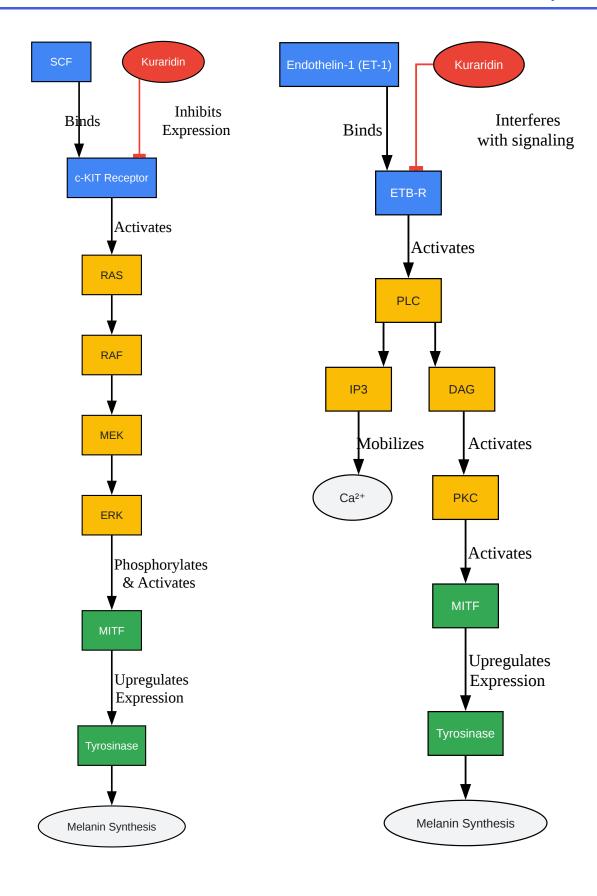
Spectroscopic Data

The structural elucidation of **Kuraridin** has been achieved through various spectroscopic techniques.

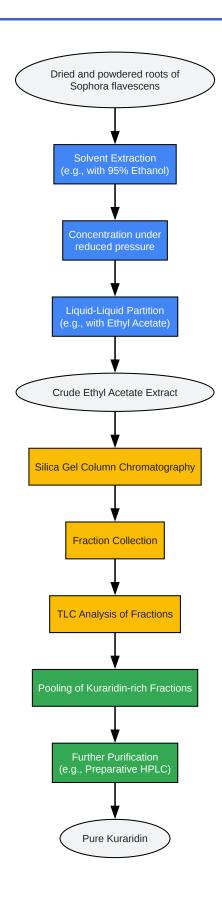
Table 2: Spectroscopic Data for Kuraridin

Technique Key Observations		
¹ H-NMR	The ¹ H-NMR spectrum of Kuraridin displays characteristic signals for aromatic protons, a methoxy group, and protons of the prenyl and lavandulyl side chains. The presence of doublets with large coupling constants in the olefinic region is indicative of the trans configuration of the chalcone backbone.	
¹³ C-NMR	The ¹³ C-NMR spectrum shows resonances for all 26 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and carbons of the aliphatic side chains. The chemical shifts are consistent with the proposed flavonoid structure.	
FT-IR (cm ⁻¹)	The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (broad band around 3400 cm ⁻¹), carbonyl groups (around 1650 cm ⁻¹), aromatic C=C stretching (around 1600-1450 cm ⁻¹), and C-O stretching.	
UV-Vis (λmax)	In methanol, Kuraridin typically shows two main absorption bands characteristic of chalcones. Band I is observed in the range of 340-390 nm and Band II in the range of 230-270 nm.	
Electrospray ionization mass spectromed MS) typically shows a protonated molecular ion [M+H]+ or a deprotonated molecular ion corresponding to its molecular weight. He resolution mass spectrometry (HRMS) of the elemental composition.		

Biological Activities and Signaling Pathways


Kuraridin exhibits a range of biological activities, including anti-melanogenic, anti-microbial, and anti-viral effects.

Anti-Melanogenic Activity


Kuraridin is a potent inhibitor of melanogenesis, the process of melanin production. This activity is primarily attributed to its direct inhibition of tyrosinase, the key enzyme in this pathway. Furthermore, **Kuraridin** has been shown to modulate the expression of genes involved in melanogenesis through the c-KIT and Endothelin Receptor B (ETB-R) signaling pathways.

The c-KIT receptor, a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of melanocytes. Its ligand, stem cell factor (SCF), is produced by keratinocytes. The binding of SCF to c-KIT triggers a signaling cascade that ultimately leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. **Kuraridin** has been found to downregulate the expression of c-KIT, thereby inhibiting this signaling pathway and reducing melanin synthesis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Kuraridin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243758#physical-and-chemical-properties-of-kuraridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com